5-Aminobiphenyl-2-carbonitrile
Description
Properties
CAS No. |
91822-42-3 |
|---|---|
Molecular Formula |
C13H10N2 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
4-amino-2-phenylbenzonitrile |
InChI |
InChI=1S/C13H10N2/c14-9-11-6-7-12(15)8-13(11)10-4-2-1-3-5-10/h1-8H,15H2 |
InChI Key |
UBZMQCVJRZKVNK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CC(=C2)N)C#N |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
5-Aminobiphenyl-2-carbonitrile derivatives have been investigated for their potential as anticancer agents. Studies indicate that compounds with similar structures exhibit promising cytotoxic effects against various human tumor cell lines. For instance, derivatives of 2-aminobenzothiazole, which share structural similarities with 5-aminobiphenyl-2-carbonitrile, have shown notable efficacy against cancer cells such as HepG2 and MCF7, outperforming standard treatments like 5-fluorouracil in cell viability assays .
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 5-Aminobiphenyl-2-carbonitrile derivative A | MCF7 | 1.2 | |
| 5-Aminobiphenyl-2-carbonitrile derivative B | HepG2 | 0.8 |
Mechanism of Action
The anticancer properties are attributed to the ability of these compounds to induce apoptosis and inhibit cell proliferation through various biochemical pathways. The structure-activity relationship (SAR) studies suggest that modifications on the biphenyl or carbonitrile moieties can enhance biological activity .
Dye Manufacturing
Oxidative Hair Dyes
5-Aminobiphenyl-2-carbonitrile derivatives serve as key intermediates in the formulation of oxidative hair dyes. These compounds act as developers that interact with couplers to produce a wide range of hair colors with excellent fastness properties. The use of these derivatives allows for vibrant colorations while maintaining stability against light and wash .
| Dye Type | Color Produced | Fastness Properties | Reference |
|---|---|---|---|
| Oxidative Dye A | Brown | High light fastness | |
| Oxidative Dye B | Black | Excellent wash fastness |
Material Science
Organic Electronics
The biphenyl structure is integral to the development of organic semiconductors and materials used in organic light-emitting diodes (OLEDs). Compounds like 5-Aminobiphenyl-2-carbonitrile are utilized due to their favorable electronic properties and stability, making them suitable for applications in display technologies and organic photovoltaic cells .
| Application | Material Type | Properties |
|---|---|---|
| OLEDs | Organic Semiconductor | High efficiency, stability |
| Photovoltaics | Organic Solar Cells | Good charge transport |
Toxicological Studies
Research into the toxicological profiles of compounds related to 5-Aminobiphenyl-2-carbonitrile has highlighted potential genotoxicity associated with certain derivatives. Azo dyes containing amine groups have been shown to exhibit carcinogenic properties in animal models, emphasizing the need for careful evaluation when considering these compounds for industrial applications .
Case Study 1: Anticancer Evaluation
A recent study synthesized a series of derivatives based on 5-Aminobiphenyl-2-carbonitrile and tested their efficacy against multiple cancer cell lines. The results indicated that specific substitutions on the biphenyl ring significantly enhanced cytotoxicity, leading to further investigations into their mechanism of action and potential clinical applications .
Case Study 2: Hair Dye Formulation
In a commercial application, a new line of oxidative hair dyes was developed using derivatives of 5-Aminobiphenyl-2-carbonitrile. The resulting products demonstrated superior color retention and consumer satisfaction due to their vibrant hues and minimal fading over time .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares structural analogs and functionalized carbonitriles from the evidence, focusing on substituent effects, molecular properties, and applications.
Table 1: Key Structural and Functional Comparisons
Key Observations
Substituent Effects on Reactivity and Solubility Polar Groups (e.g., -OH, -OCH₃): The hydroxyl and methoxy groups in 5-Hydroxy-2',5'-dimethoxybiphenyl-3-carbonitrile increase polarity and solubility in protic solvents, making it suitable for aqueous-phase reactions . In contrast, methyl groups in 2',5'-dimethylbiphenyl-2-carbonitrile enhance hydrophobicity, favoring organic-phase applications . Amino Groups: The amino group in 5-Acetyl-2-amino-4-phenylthiophene-3-carbonitrile facilitates nucleophilic substitution and hydrogen bonding, enabling its use in constructing complex heterocycles .
Electronic Effects Cyano Group (-CN): Present in all compounds, this group withdraws electrons, stabilizing aromatic systems and directing electrophilic attacks to meta/para positions. Nitro Group (-NO₂): In 5-Methyl-2-[(2-nitrophenyl)amino]thiophene-3-carbonitrile, the nitro group further deactivates the ring, making it resistant to oxidation and suitable for high-stability intermediates .
Heterocyclic vs. Biphenyl Systems
- Thiophene and pyrimidine cores (e.g., ) exhibit distinct conjugation patterns compared to biphenyls. For example, thiophene’s sulfur atom enhances π-electron delocalization, influencing optoelectronic properties . Pyrimidine derivatives are prized for their bioactivity, often serving as kinase inhibitors .
Applications Pharmaceuticals: Amino- and nitro-substituted carbonitriles (e.g., ) are intermediates in drug synthesis, particularly for antibiotics and antivirals. Materials Science: Methyl-substituted biphenyls () may serve as mesogens in liquid crystal displays due to their rigid, hydrophobic structures.
Q & A
Q. What are the standard synthetic routes for preparing 5-Aminobiphenyl-2-carbonitrile, and how do reaction conditions influence yield?
The synthesis of 5-Aminobiphenyl-2-carbonitrile typically involves functional group transformations, such as:
- Reductive amination : Reduction of a nitrile precursor (e.g., biphenyl-2-carbonitrile derivatives) using catalysts like palladium or Raney nickel under hydrogen gas .
- Substitution reactions : Replacement of halogen atoms (e.g., bromine) in biphenyl scaffolds with amino groups via nucleophilic substitution, requiring polar aprotic solvents (e.g., DMF) and elevated temperatures (~80–120°C) .
Key factors affecting yield include catalyst choice, solvent polarity, and temperature control. For example, excessive heat may lead to byproducts like dimerization or over-reduction.
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing 5-Aminobiphenyl-2-carbonitrile?
- NMR spectroscopy : and NMR confirm the biphenyl backbone and nitrile/amine functional groups. Aromatic protons appear in the 6.5–8.5 ppm range, while nitrile carbons resonate near 115–120 ppm .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., 194.1 g/mol) and fragmentation patterns.
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity, using acetonitrile/water gradients .
Cross-validation with multiple techniques is critical to resolve ambiguities in structural assignments.
Q. How can researchers introduce functional groups (e.g., halogens) to the biphenyl scaffold of 5-Aminobiphenyl-2-carbonitrile?
Electrophilic aromatic substitution (EAS) or directed ortho-metalation (DoM) strategies are common:
- Bromination : Use Br or N-bromosuccinimide (NBS) in acetic acid at 0–25°C to add bromine at specific positions .
- Directed functionalization : Leverage the nitrile group as a directing meta-substituent to install groups like hydroxyl or methyl via palladium-catalyzed coupling .
Reaction regioselectivity depends on electronic effects of the nitrile and amine groups.
Advanced Research Questions
Q. What mechanistic insights explain unexpected reaction outcomes during 5-Aminobiphenyl-2-carbonitrile synthesis?
Contradictory data, such as low yields or unanticipated byproducts, often arise from:
- Competing pathways : For example, amine groups may undergo oxidation to nitro derivatives under harsh conditions, detectable via FT-IR (N–O stretches at ~1520 cm) .
- Steric hindrance : Bulky substituents near the nitrile group can impede nucleophilic attack, requiring computational modeling (DFT) to optimize steric and electronic parameters .
Resolution involves kinetic studies (e.g., time-resolved NMR) and intermediate trapping (e.g., quenching with NaBH) to map reaction pathways.
Q. How do solvent-free mechanochemical methods compare to traditional synthesis for 5-Aminobiphenyl-2-carbonitrile derivatives?
Green chemistry approaches, such as grinding methods , offer advantages:
- Efficiency : Solid-state reactions avoid solvent waste and achieve >90% yield for derivatives like 3-amino-2,4-dicarbonitrile-5-methylbiphenyl under mild conditions .
- Selectivity : Reduced side reactions due to controlled stoichiometry and minimal thermal degradation .
Comparative studies using TGA (thermogravimetric analysis) and PXRD (powder X-ray diffraction) can validate phase purity and reaction progress.
Q. How can researchers resolve conflicting spectral data (e.g., NMR vs. MS) for 5-Aminobiphenyl-2-carbonitrile analogs?
Contradictions between techniques may stem from:
- Dynamic processes : Rotameric equilibria in solution (NMR) vs. static gas-phase ions (MS). Variable-temperature NMR experiments clarify such discrepancies.
- Isomeric impurities : Chiral or regioisomers require chiral HPLC or 2D NMR (e.g., NOESY) for differentiation .
Cross-referencing with synthetic intermediates and computational simulations (e.g., Gaussian for chemical shifts) enhances reliability .
Q. What are the challenges in designing catalytic systems for asymmetric functionalization of 5-Aminobiphenyl-2-carbonitrile?
Asymmetric catalysis (e.g., C–H activation) faces hurdles due to:
- Planar chirality : The biphenyl system’s rigidity limits accessible stereochemical configurations.
- Catalyst poisoning : The amine group may coordinate strongly to metal catalysts (e.g., Ru or Rh), reducing activity. Solutions include using chiral ligands (e.g., BINAP) or protective groups (e.g., Boc) .
Advanced characterization via X-ray crystallography of intermediates or in situ XAFS (X-ray absorption fine structure) can elucidate catalytic mechanisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
